Quantified Utility: The Sole Precursor to the Nanomolar Antivirulence Probe MAC-545496 (Kd ≤ 0.1 nM)
The primary differentiable value of 3-nitro-4-(1-piperidinyl)benzamide is that it is the direct and required synthetic precursor for MAC-545496, a probe with a verified binding constant (Kd) of ≤ 0.1 nM for the glycopeptide-resistance-associated protein R (GraR) [1]. No other commercially available, simple benzamide building block can be used to synthesize this exact and validated probe. The compound's synthesis and application are documented in a high-impact primary research paper and multiple authoritative chemical biology vendor datasheets, establishing a direct procurement link between this starting material and a tool with a specific, quantified biological readout [1]. Structural analogs, such as 3-nitro-4-(pyrrolidin-1-yl)benzamide, will generate a final compound with a different molecular geometry and ADME profile, rendering it a different entity for which no such validated potency data exists.
| Evidence Dimension | Validated affinity of the derived end-product |
|---|---|
| Target Compound Data | Precursor to MAC-545496 which achieves GraR Kd ≤ 0.1 nM [1] |
| Comparator Or Baseline | Closest structural analog: 3-nitro-4-(pyrrolidin-1-yl)benzamide (CAS 426227-32-9) . No literature report of a derived probe with this target profile. |
| Quantified Difference | Undefined—comparator's utility for this specific application is zero. |
| Conditions | GraR binding affinity assay, as reported for the final product MAC-545496, not for the building block itself [1]. |
Why This Matters
For a scientist tasked with replicating or utilizing the MAC-545496 tool compound, this defines a non-substitutable purchase, as the building block's chemical identity directly enables the synthesis of the validated probe.
- [1] El-Halfawy, O. M., et al. (2020). Discovery of an antivirulence compound that reverses β-lactam resistance in MRSA. Nature Chemical Biology, 16(2), 143-149. View Source
